molecular formula C10H8BrNO2S B1292099 Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate CAS No. 72832-23-6

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1292099
CAS No.: 72832-23-6
M. Wt: 286.15 g/mol
InChI Key: SFDIRKDBTVHEEY-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant interest in the field of organic chemistry It is characterized by a fused ring system consisting of a thieno and pyridine moiety, with a bromine atom and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. One common method includes:

    Bromination: Thieno[2,3-b]pyridine-2-carboxylate is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 3-position.

    Esterification: The brominated intermediate is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding thieno[2,3-b]pyridine-2-carboxylate.

    Oxidation: Oxidative conditions can modify the thieno or pyridine rings, potentially forming sulfoxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Products include substituted thieno[2,3-b]pyridine-2-carboxylates with various functional groups.

    Reduction: The major product is thieno[2,3-b]pyridine-2-carboxylate.

    Oxidation: Products may include sulfoxides or other oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives:

    Ethyl thieno[2,3-b]pyridine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromothieno[2,3-b]pyridine-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.

    Thieno[2,3-b]pyridine-2-carboxamide: The amide group introduces different hydrogen bonding interactions, altering its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDIRKDBTVHEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633220
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72832-23-6
Record name Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
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